3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one
Description
Properties
CAS No. |
478918-54-6 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
3-(2-phenylprop-1-enyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H13NO2/c1-10(11-5-3-2-4-6-11)9-13-7-8-15-12(13)14/h2-6,9H,7-8H2,1H3 |
InChI Key |
OIGRYPMUJPBEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CN1CCOC1=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one typically involves the condensation of aldehydes with glycinates. This reaction is carried out under mild conditions to ensure high stereoselectivity and yield. For example, (E)-3-dimethylamino-2-methylprop-2-enal can be used as a key intermediate in the synthesis process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and applicability in various fields.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms. Substitution reactions can result in a variety of substituted oxazolidinones.
Scientific Research Applications
3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It can be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the synthesis of proteins by binding to the ribosomal subunits, thereby exerting its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Oxazolidinone Derivatives
The following table and analysis highlight structural, functional, and catalytic distinctions between 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one and related compounds:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₂H₁₃NO₂.
Key Comparisons
Substituent Effects on Reactivity and Catalysis The nitro group in 3-(4-nitrophenyl)-1,3-oxazolidin-2-one enables catalytic reduction to aminophenyl derivatives, a critical step in synthesizing drugs like Rivaroxaban . In contrast, the phenylpropenyl group in the target compound lacks reducible functionality, suggesting divergent synthetic pathways or applications. The alkyne in 3-prop-2-ynyl-1,3-oxazolidin-2-one offers click chemistry utility, whereas the alkene in the target compound may undergo hydrogenation or electrophilic additions.
Biological Activity Nitro- and fluoro-substituted oxazolidinones (e.g., Furazolidone, Tedizolid) exhibit antimicrobial activity due to electron-withdrawing groups enhancing target binding . The phenylpropenyl group’s electronic neutrality may limit similar efficacy unless paired with other pharmacophores. The naphthyl-Schiff base derivative () demonstrates fluorescence and stabilized conformations via intramolecular H-bonding, highlighting the role of aromatic systems in optical applications.
Crystallographic and Conformational Features Compounds like (E)-3-[(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one exhibit chair conformations in the oxazolidinone ring and intramolecular H-bonding, which stabilize the structure .
Molecular Weight and Solubility The target compound’s molecular weight (~231.26) places it between simpler derivatives (e.g., 3-prop-2-ynyl, 125.13) and complex drugs like Tedizolid (378.34). Its moderate size and non-polar substituents may result in intermediate solubility, suitable for medicinal chemistry optimization.
Research Findings and Catalytic Insights
- Catalytic Reduction Pathways: The reduction of 3-(4-nitrophenyl)-1,3-oxazolidin-2-one to its amino derivative via Au-NCs/SCNPs involves a two-step mechanism: rapid nitro-to-azo conversion followed by slow azo-to-amine reduction . This contrasts with the phenylpropenyl compound, which lacks nitro groups and thus cannot participate in analogous reductions.
- Synthetic Utility : The phenylpropenyl group’s alkene could serve as a site for functionalization (e.g., epoxidation, hydrohalogenation), expanding its role as a synthetic intermediate.
Q & A
Q. What are the established synthetic routes for 3-(2-Phenylprop-1-en-1-yl)-1,3-oxazolidin-2-one, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via coupling reactions or cyclization of precursors. For example, α,β-unsaturated carboxylic acids can be coupled with oxazolidinone derivatives using catalysts like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous solvents (e.g., dichloromethane) . Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying.
- Temperature control : Reactions often proceed at 0–25°C to minimize side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity.
Example yields: 15–73% depending on substituents and reaction conditions .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve stereochemistry and confirm the ene group geometry (Z/E). Use SHELX programs (e.g., SHELXL) for refinement .
- NMR spectroscopy : Key signals include:
- ¹H NMR : Olefinic protons (δ 5.5–6.5 ppm, coupling constants confirm Z/E configuration).
- ¹³C NMR : Carbonyl (C=O) at ~155 ppm and oxazolidinone ring carbons (60–80 ppm).
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do structural modifications of the 1,3-oxazolidin-2-one core impact antibacterial activity?
Methodological Answer: The oxazolidinone scaffold is a known pharmacophore for antibiotics (e.g., linezolid). Key modifications include:
- Substituent effects :
- Phenylpropene group : Enhances lipophilicity, improving membrane penetration.
- Fluorine or chlorine atoms : Increase electronegativity, affecting target binding (e.g., ribosomal interactions).
- SAR testing :
Q. Table 1: Structure-Activity Relationships (SAR) of Selected Derivatives
| Substituent Position | Modification | MIC (μg/mL) vs. S. aureus | Reference |
|---|---|---|---|
| C3 | Phenylpropene | 2.0 | |
| C5 | -CH2F | 0.5 | |
| C5 | -Cl | 1.2 |
Q. What reaction mechanisms explain unexpected ring-opening or rearrangement pathways in oxazolidinone derivatives?
Methodological Answer: Oxazolidinones undergo ring-opening under nucleophilic or thermal stress. For example:
- Ethylene oxide (EO) reactions : EO induces ring-opening via nucleophilic attack at the carbonyl, forming imidazolidinone intermediates. Mechanistic studies require:
- Computational modeling : DFT calculations (e.g., Gaussian) predict transition states and activation energies.
Q. How can crystallographic challenges (e.g., disorder, twinning) be addressed during structural analysis?
Methodological Answer:
- Disordered moieties : Apply SHELXL restraints (e.g., SIMU, DELU) to model overlapping electron density.
- Twinning : Use the TWIN/BASF commands in SHELX to refine twin laws. Validate with R1 < 5% and GooF ~1.0 .
- Software tools : WinGX/ORTEP for visualization and validation of anisotropic displacement parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
